
Acetic acid;1-phenylhept-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-phenylhept-1-en-3-ol is an organic compound with the molecular formula C13H18O. It is a derivative of acetic acid and 1-phenylhept-1-en-3-ol, combining the properties of both components. This compound is known for its unique chemical structure, which includes a phenyl group attached to a heptenol chain, making it a valuable compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylhept-1-en-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. These processes may include the catalytic hydrogenation of phenyl-substituted alkenes or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-phenylhept-1-en-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, substituted phenyl derivatives, and various alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;1-phenylhept-1-en-3-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of acetic acid;1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death . Additionally, it may interact with enzymes and proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylhept-1-en-3-ol: A similar compound without the acetic acid component, used in organic synthesis and as a fragrance ingredient.
Acetic Acid: A simple carboxylic acid with widespread applications in the food industry, chemical synthesis, and as a solvent.
Uniqueness
Acetic acid;1-phenylhept-1-en-3-ol is unique due to its combined properties of acetic acid and 1-phenylhept-1-en-3-ol. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
80006-88-8 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
acetic acid;1-phenylhept-1-en-3-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,10-11,13-14H,2-3,9H2,1H3;1H3,(H,3,4) |
Clave InChI |
FZARELYKKXUMNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=CC1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
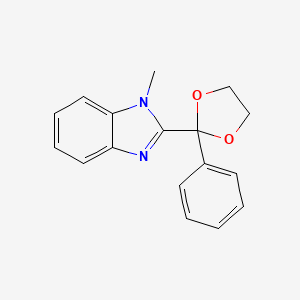
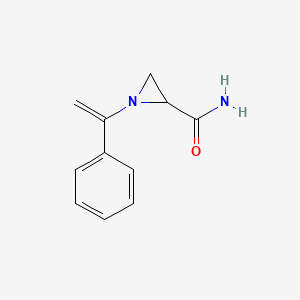
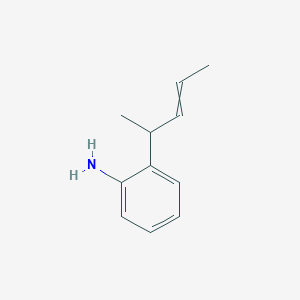


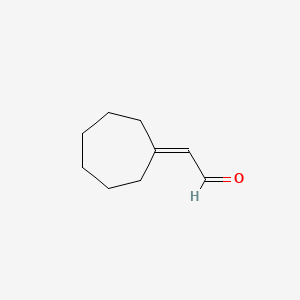
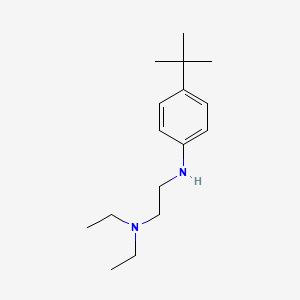


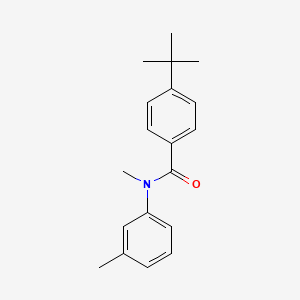

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
